Ethyl 4-{[2-(cyclopropylamino)-1,3-thiazol-4-yl]carbonyl}piperazine-1-carboxylate
Overview
Description
Ethyl 4-{[2-(cyclopropylamino)-1,3-thiazol-4-yl]carbonyl}piperazine-1-carboxylate is a complex organic compound with a unique structure that includes a piperazine ring, a thiazole ring, and a cyclopropylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[2-(cyclopropylamino)-1,3-thiazol-4-yl]carbonyl}piperazine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the cyclopropylamino group. The piperazine ring is then attached, and the final step involves esterification to form the ethyl ester. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-throughput screening methods can also help in identifying the best conditions for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[2-(cyclopropylamino)-1,3-thiazol-4-yl]carbonyl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nucleophile used .
Scientific Research Applications
Ethyl 4-{[2-(cyclopropylamino)-1,3-thiazol-4-yl]carbonyl}piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 4-{[2-(cyclopropylamino)-1,3-thiazol-4-yl]carbonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Ethyl 2-(cyclopropylamino)-1,3-thiazole-4-carboxylate
- Ethyl 2-(1-pyrrolidinylmethyl)-1,3-thiazole-4-carboxylate
- Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate
Uniqueness
Ethyl 4-{[2-(cyclopropylamino)-1,3-thiazol-4-yl]carbonyl}piperazine-1-carboxylate is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
ethyl 4-[2-(cyclopropylamino)-1,3-thiazole-4-carbonyl]piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3S/c1-2-21-14(20)18-7-5-17(6-8-18)12(19)11-9-22-13(16-11)15-10-3-4-10/h9-10H,2-8H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFPICBKNDCGFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CSC(=N2)NC3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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